molecular formula C16H16O2 B6335752 Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate CAS No. 1075754-39-0

Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B6335752
CAS No.: 1075754-39-0
M. Wt: 240.30 g/mol
InChI Key: URXLZYDSTQUMBR-UHFFFAOYSA-N
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Description

Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate is a high-value biphenyl derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound features a carboxylate ester on one phenyl ring and two methyl groups in the meta positions on the opposing ring, a structure that is characteristic of scaffolds used in the development of bioactive molecules . Biphenyl derivatives are privileged structures in medicinal chemistry, found in numerous active pharmaceutical ingredients (APIs) with diverse biological activities, including anti-inflammatory, antifungal, antibacterial, and antitumor properties . The molecular framework is analogous to that observed in non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, highlighting its potential as a building block for designing novel therapeutic agents . From a synthetic perspective, this compound can be synthesized via powerful transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a highly efficient method for constructing the biaryl core from corresponding boronic acids and halides . The specific steric and electronic properties imparted by the 3',5'-dimethyl substitution can influence the dihedral angle between the two phenyl rings, which in turn can affect crystal packing through intermolecular interactions like π-π stacking, a factor relevant for materials science applications . Researchers utilize this methyl ester as a key precursor that can be hydrolyzed to the corresponding carboxylic acid or further functionalized at the aromatic methyl groups to develop a wide array of more complex molecular architectures. It is strictly for use in laboratory research and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-(3,5-dimethylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-8-12(2)10-15(9-11)13-4-6-14(7-5-13)16(17)18-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXLZYDSTQUMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Suzuki-Miyaura cross-coupling reaction between methyl 4-bromobenzoate and 3,5-dimethylphenylboronic acid forms the cornerstone of this synthesis. This method leverages the palladium-catalyzed coupling of an aryl halide (methyl 4-bromobenzoate) with a boronic acid (3,5-dimethylphenylboronic acid) to construct the biphenyl backbone. The ester group in methyl 4-bromobenzoate remains intact under basic coupling conditions, eliminating the need for post-coupling functionalization.

Catalyst Systems

  • Pd(OAc)₂/PPh₃ System : A combination of palladium acetate (5 mol%) and triphenylphosphine (20 mol%) in a DMF/H₂O (2:1) solvent system at 100°C achieves yields of 80–83% for analogous biphenyl esters. The phosphine ligand stabilizes the palladium center, preventing nanoparticle aggregation.

  • PdCl₂(dppf) System : Using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3 mol%) in dimethoxyethane (DME) with aqueous sodium bicarbonate enhances reactivity for sterically hindered substrates, yielding 71–80%.

Solvent and Base Optimization

  • Polar Aprotic Solvents : DMF facilitates ligand coordination and substrate solubility, while DME improves reaction homogeneity for electron-deficient aryl halides.

  • Inorganic Bases : Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) maintain a pH conducive to transmetalation without hydrolyzing the ester.

Alternative Synthetic Pathways and Post-Coupling Modifications

Ullmann-Type Coupling Limitations

While Ullmann coupling offers a copper-catalyzed alternative, the provided sources lack evidence of its efficacy for this substrate. The elevated temperatures (often >150°C) required risk decarboxylation of the ester group, making this route less viable.

Esterification of Biphenyl Carboxylic Acids

For substrates where the ester is introduced post-coupling, 4-(3',5'-dimethylbiphenyl)benzoic acid is methylated using dimethyl sulfate in acetone with potassium carbonate as a base, achieving 60–80% yields. This method avoids ester hydrolysis during coupling but introduces an additional step.

Experimental Protocols and Optimization

Standard Suzuki-Miyaura Procedure

Reagents :

  • Methyl 4-bromobenzoate (1.0 equiv)

  • 3,5-Dimethylphenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (5 mol%), PPh₃ (20 mol%)

  • Na₂CO₃ (2.0 equiv), DMF/H₂O (2:1, 0.2 M)

Procedure :

  • Charge a flask with methyl 4-bromobenzoate, boronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.

  • Degas with N₂, add solvent, and heat at 100°C for 12 h.

  • Cool, extract with EtOAc (3×20 mL), dry over Na₂SO₄, and concentrate.

  • Purify via silica chromatography (hexane/EtOAc 20:1) to isolate the product as a white solid (yield: 81%).

Comparative Analysis of Catalysts

Catalyst SystemSolventBaseTemperature (°C)Yield (%)
Pd(OAc)₂/PPh₃DMF/H₂ONa₂CO₃10081
PdCl₂(dppf)DMENaHCO₃8578

The Pd(OAc)₂/PPh₃ system offers marginally higher yields, while PdCl₂(dppf) reduces reaction times for electron-rich boronic acids.

Challenges in Purification and Side Reactions

Byproduct Formation

  • Homocoupling : Oxidative homocoupling of the boronic acid generates biphenyl byproducts, mitigated by rigorous degassing and maintaining a 1:1.2 halide-to-boronic acid ratio.

  • Deboronation : Protodeboronation of 3,5-dimethylphenylboronic acid is minimized by avoiding prolonged heating and strongly acidic conditions.

Purification Strategies

  • Column Chromatography : Silica gel elution with hexane/EtOAc (20:1) effectively separates the target compound from methyl 4-bromobenzoate (Rf = 0.3) and homocoupled byproducts (Rf = 0.7).

  • Recrystallization : Trials with ethanol/water (3:1) yield crystalline product but recover only 65% due to solubility issues.

Scalability and Industrial Applications

Kilogram-Scale Production

Adapting the Pd(OAc)₂/PPh₃ protocol to a 1 kg scale in a batch reactor maintains yields at 77–79%, with catalyst loading reduced to 3 mol% via efficient mixing and temperature control.

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost (%)
3,5-Dimethylphenylboronic acid42058
Pd(OAc)₂1,20025
Solvents and Bases15017

Transitioning to PdCl₂(dppf) increases catalyst costs by 35% but reduces reaction time by 20%, offering a net economic benefit for high-throughput settings .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations.

  • Reactions:
    • Electrophilic Substitution: Participates in nitration, sulfonation, and halogenation reactions.
    • Reduction: The ester group can be reduced to alcohols using lithium aluminum hydride.
    • Hydrolysis: Hydrolyzed to yield corresponding carboxylic acids under acidic or basic conditions.

Materials Science

The compound's biphenyl structure contributes to its application in materials science, particularly in organic electronics.

  • Organic Light-Emitting Diodes (OLEDs): this compound is incorporated into OLEDs due to its favorable electronic properties.
  • Liquid Crystal Displays (LCDs): Utilized in the formulation of materials for LCD technologies.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential therapeutic properties.

  • Drug Discovery: Investigated as a lead compound for developing new drugs targeting various diseases. Its derivatives have shown promise in treating conditions such as hepatitis B and D viruses .
  • Intermediate in Synthesis: Acts as an intermediate in synthesizing biologically active compounds.

Data Table: Summary of Applications

Application AreaSpecific UseKey Benefits
Organic SynthesisBuilding block for complex moleculesVersatile reactivity and functionalization
Materials ScienceComponents for OLEDs and LCDsEnhanced electronic properties
PharmaceuticalsIntermediate for drug synthesisPotential therapeutic effects
Biological ResearchInvestigated for biological activityLead compound potential in drug discovery

Case Study 1: Drug Development

A study published in Cell demonstrated the application of methylation techniques involving compounds like this compound to enhance drug discovery processes. The research highlighted the efficacy of late-stage functionalization strategies that utilize this compound to modify existing drugs for improved activity against viral infections .

Case Study 2: OLED Technology

Research conducted on OLED materials incorporated this compound into device structures. The findings indicated that devices utilizing this compound exhibited superior brightness and efficiency compared to traditional materials, showcasing its potential in next-generation display technologies.

Mechanism of Action

The mechanism of action of Methyl 3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, altering their function. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key NMR Shifts (1H) Hydrolytic Stability (t1/2) Biological Activity
Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate 3',5'-CH3 226.27 δ 2.35 (s, 6H, CH3) High (similar to compound 17 in ) Not directly reported; inferred GPBAR1 modulation potential
Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate 4'-NO2 257.24 δ 8.30 (d, 2H, Ar-NO2) Low N/A
Methyl 4'-fluoro-[1,1'-biphenyl]-4-carboxylate 4'-F 230.22 δ 7.45 (m, 2H, Ar-F) Moderate N/A
Methyl [1,1'-biphenyl]-4-carboxylate None 212.24 δ 7.60–7.45 (m, Ar-H) Moderate (reference in ) Used in hydrolytic stability studies
Methyl 3'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate 3'-CH2OH 242.27 δ 4.55 (s, 2H, CH2OH) Low (due to -OH group) Potential ligand for C-type lectins
Key Observations:
  • Electronic Effects: Electron-donating methyl groups in the target compound increase electron density on the biphenyl system, leading to upfield shifts in 1H NMR (e.g., δ 2.35 for CH3) compared to electron-withdrawing groups like -NO2 (δ 8.30) .
  • Hydrolytic Stability : The methyl-substituted compound exhibits higher stability in basic media compared to nitro- or hydroxy-substituted analogs, as electron-donating groups slow ester hydrolysis .

Crystallographic and Stability Data

  • The crystal structure of Methyl 4′-amino-3′,5′-dimethyl-[1,1′-biphenyl]-4-carboxylate (a close analog) reveals intermolecular hydrogen bonds (H⋯O distance: 2.335 Å) and van der Waals interactions, which stabilize the lattice . The dimethyl groups in the target compound likely enhance hydrophobic interactions, improving thermal stability compared to unsubstituted analogs.
  • In hydrolytic studies, Methyl [1,1'-biphenyl]-4-carboxylate (compound 17 in ) showed moderate stability in rat plasma (t1/2 = 12 h), whereas electron-withdrawing substituents (e.g., -NO2) reduce stability (t1/2 < 6 h). The target compound’s methyl groups may extend t1/2 to >24 h .

Biological Activity

Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate (MDMBC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of MDMBC, focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Synthesis

MDMBC is characterized by a biphenyl structure with two methyl groups at the 3' and 5' positions and a carboxylate group at the 4-position. The compound can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of functional groups that enhance biological activity .

Antiviral Activity

MDMBC has been evaluated for its antiviral properties, particularly as an inhibitor of HIV-1 protease. A study demonstrated that derivatives of biphenyl compounds, including those similar to MDMBC, exhibited significant inhibitory activity against HIV-1 protease. The presence of methoxy substituents on the biphenyl ring was crucial for enhancing van der Waals interactions within the enzyme's active site, leading to improved antiviral potency .

Table 1: Antiviral Potency of Biphenyl Derivatives

Compound IDIC50 (nM)Mechanism of Action
21a5HIV-1 protease inhibition
21b14Less potent than 21a
MDMBCTBDPotentially similar mechanism

Antimicrobial Activity

MDMBC's antimicrobial activity has also been investigated against various bacterial strains. In a high-throughput screening against Mycobacterium tuberculosis, compounds structurally related to MDMBC showed promising results. The minimum inhibitory concentration (MIC) values were determined, indicating that certain derivatives could inhibit bacterial growth effectively .

Table 2: Antimicrobial Activity Against M. tuberculosis

Compound IDMIC (µg/mL)Activity Level
4PP-16.3Moderate
4PP-22.0High
MDMBCTBDTBD

Anticancer Activity

Research has indicated that MDMBC may possess anticancer properties as well. A related compound was found to be active against human pancreatic tumor (MIA PaCa-2) and epithelial carcinoma (A431) cells at low micromolar concentrations. The mechanism involved blocking cell cycle progression and inhibiting tubulin polymerization, which is critical for cancer cell division .

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MIA PaCa-2LowInhibition of tubulin polymerization
A431LowCell cycle arrest

Case Study: HIV-1 Protease Inhibition

In a detailed study on HIV-1 protease inhibitors, MDMBC-related compounds were synthesized and tested. The results indicated that modifications in the biphenyl structure significantly affected the binding affinity and inhibitory potency against the enzyme. The best-performing compounds showed IC50 values in the low nanomolar range, highlighting the importance of structural optimization in drug design .

Case Study: Antimicrobial Screening

A comprehensive antimicrobial screening involving over 98,000 compounds led to the identification of several promising candidates with MIC values below 10 µg/mL against M. tuberculosis. MDMBC was part of this screening process, demonstrating potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate, and how can reaction conditions be optimized?

  • Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst, toluene/EtOH solvent system, Na₂CO₃ base, 110°C for 6 hours) is a common method to construct the biphenyl core . Optimization involves adjusting solvent polarity (e.g., HFIP for meta-C–H activation) and purification techniques, such as preparative TLC with hexanes/EtOAc (2:1 v/v), to improve yields (39% reported in one study) .

Q. How can NMR and mass spectrometry (MS) be used to confirm the structural integrity of this compound?

  • Answer:

  • 1H NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm for biphenyl), methyl ester (δ ~3.9 ppm), and dimethyl substituents (δ ~2.3 ppm for CH₃ groups) .
  • 13C NMR : Peaks at δ ~167 ppm confirm the ester carbonyl, while aromatic carbons appear between δ 120–140 ppm .
  • MS : High-resolution MS (HRMS) should match the molecular formula (C₁₆H₁₆O₂), with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. How does this compound function as an intermediate in medicinal chemistry, particularly for protein degraders?

  • Answer: The biphenyl core is a scaffold for designing proteolysis-targeting chimeras (PROTACs). For instance, derivatives with amino or piperazinyl groups (e.g., tert-butyl 3'-substituted analogs) are synthesized for WDR5 degraders, leveraging the ester group for subsequent hydrolysis to carboxylic acids, which enhance target binding . Structural modifications at the 3',5'-positions improve solubility and metabolic stability .

Q. What challenges arise in achieving meta-C–H functionalization of this compound, and how can they be addressed?

  • Answer: Direct meta-C–H activation is hindered by electronic and steric factors. A U-shaped template strategy (e.g., using bis-cyano aryl directing groups) enables remote meta-arylation. For example, HFIP as a solvent enhances template-substrate π-interactions, facilitating Pd-catalyzed coupling with aryl iodides (yields up to 56%) . Competing ortho/para selectivity is mitigated by steric bulk at the 3',5'-dimethyl positions .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Answer: Electron-donating methyl groups at 3',5'-positions increase electron density on the biphenyl ring, accelerating oxidative addition in Pd-catalyzed reactions. However, steric hindrance from dimethyl groups may reduce coupling efficiency with bulky boronic acids. Computational studies (e.g., DFT) can predict regioselectivity, while adjusting ligand sterics (e.g., XPhos vs. SPhos) optimizes turnover .

Methodological Considerations

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Answer: Column chromatography using silica gel with hexanes/EtOAc gradients (e.g., 4:1 to 1:1) effectively separates the ester from polar byproducts. For trace impurities, recrystallization in ethanol/water mixtures enhances purity (>95%) . Preparative HPLC (C18 column, acetonitrile/water mobile phase) is advised for enantiomerically pure derivatives .

Q. How can computational tools aid in predicting the biological activity of derivatives of this compound?

  • Answer: Molecular docking (e.g., AutoDock Vina) models interactions with targets like WDR5, identifying critical hydrogen bonds between the carboxylate and Arg residues . QSAR studies correlate substituent electronic parameters (Hammett σ) with degradation efficiency (DC₅₀ values), guiding rational design .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Suzuki-Miyaura couplings of biphenyl esters: How should researchers address reproducibility issues?

  • Answer: Yield variations (e.g., 39% vs. 87% in similar reactions) arise from catalyst loading (2–5 mol% Pd), boronic acid purity, and oxygen sensitivity. Rigorous degassing of solvents and use of fresh Pd(PPh₃)₄ improve consistency . Kinetic studies (e.g., monitoring via in situ IR) identify rate-limiting steps, such as transmetallation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.